6-(Hydroxymethyl)piperazin-2-one hydrochloride
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Overview
Description
6-(Hydroxymethyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C5H10N2O2.ClH. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their high yields and selectivity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)piperazin-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized piperazine derivatives .
Scientific Research Applications
6-(Hydroxymethyl)piperazin-2-one hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: It is employed in the design of pharmaceutical agents with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, which means it can enhance the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This interaction leads to the modulation of neurotransmission and can result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(Hydroxymethyl)piperazin-2-one hydrochloride include:
- Piperazine
- 2-Piperazinone
- 6-(Hydroxymethyl)piperazin-2-one
Uniqueness
What sets this compound apart from these similar compounds is its specific functional group arrangement, which imparts unique chemical and biological properties.
Properties
CAS No. |
1955507-21-7 |
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Molecular Formula |
C5H11ClN2O2 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
6-(hydroxymethyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-3-4-1-6-2-5(9)7-4;/h4,6,8H,1-3H2,(H,7,9);1H |
InChI Key |
UXDMEZAJEXSQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CN1)CO.Cl |
Origin of Product |
United States |
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